3-(4-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(4-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused thiophene-pyrimidine core with a tetrahydrobenzene ring. Key structural features include:
- 4-Methoxyphenyl group at position 3, contributing electron-donating properties via the methoxy substituent.
- 4-Nitrobenzylsulfanyl group at position 2, introducing a strong electron-withdrawing nitro group (-NO₂) on the benzyl moiety.
- Tetrahydrobenzene ring, which reduces planarity and may enhance solubility compared to fully aromatic systems.
Properties
CAS No. |
477331-59-2 |
|---|---|
Molecular Formula |
C24H21N3O4S2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21N3O4S2/c1-31-18-12-10-16(11-13-18)26-23(28)21-19-4-2-3-5-20(19)33-22(21)25-24(26)32-14-15-6-8-17(9-7-15)27(29)30/h6-13H,2-5,14H2,1H3 |
InChI Key |
NOSARAPDTTWNTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])SC5=C3CCCC5 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a complex arrangement that includes a benzothieno-pyrimidine core, methoxy and nitro substituents, and a sulfanyl group. This unique structure is thought to contribute to its biological activity.
Antimicrobial Activity
Studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of benzothieno-pyrimidines have shown efficacy against various bacterial strains. The sulfanyl group may enhance this activity by facilitating interactions with bacterial cell membranes or enzymes.
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects through various in vitro assays. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to active sites of enzymes involved in inflammatory pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Cell Signaling Modulation : Interfering with signaling pathways that regulate inflammation and microbial resistance.
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzothieno derivatives, including our target compound. The study demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The authors attributed this effect to the compound's ability to disrupt bacterial cell wall synthesis.
Study 2: Anti-inflammatory Effects
In another investigation reported in Pharmacology Research, researchers assessed the anti-inflammatory properties of the compound using a murine model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers in treated groups compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
Comparison with Similar Compounds
Substituent Variations at Position 2 (Sulfanyl Group)
The sulfanyl group at position 2 is a critical modulator of electronic and steric properties. Key analogs include:
Notes:
Substituent Variations at Position 3 (Aryl Group)
The aryl group at position 3 influences electronic and steric environments:
Notes:
- Methoxy and methyl groups enhance metabolic stability compared to halogens like chlorine, which may increase susceptibility to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
